2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid
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Overview
Description
2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role in the development of small-molecule inhibitors and targeted protein degradation technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid involves several steps, including substitution, click reaction, and addition reaction . The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, which undergoes a series of chemical transformations to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis process.
Click Reactions: Utilized for the efficient formation of carbon-heteroatom bonds.
Addition Reactions: Important for the final steps of the synthesis.
Common Reagents and Conditions
The reactions typically involve reagents such as organic solvents, catalysts, and specific reactants tailored to each step of the synthesis. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major product formed from these reactions is the target compound itself, this compound, along with potential by-products that are usually removed through purification processes.
Scientific Research Applications
2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. It acts as a ligand for E3 ubiquitin ligase, facilitating the polyubiquitination and subsequent degradation of target proteins . This process is crucial for its role in targeted protein degradation technologies.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier generation immunomodulatory drug.
Lenalidomide: A more potent analogue of thalidomide.
Pomalidomide: Another analogue with enhanced efficacy.
Uniqueness
2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid is unique due to its specific structure, which allows it to act as a highly effective ligand for E3 ubiquitin ligase. This property makes it particularly valuable in the development of targeted protein degradation drugs, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H21N3O8 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H21N3O8/c23-14-5-4-13(17(26)21-14)22-18(27)11-2-1-3-12(16(11)19(22)28)20-6-7-29-8-9-30-10-15(24)25/h1-3,13,20H,4-10H2,(H,24,25)(H,21,23,26) |
InChI Key |
CEMIVVHSBQBALX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCC(=O)O |
Origin of Product |
United States |
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